molecular formula C9H18Cl2N4 B3095901 [(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride CAS No. 1269199-01-0

[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride

Cat. No.: B3095901
CAS No.: 1269199-01-0
M. Wt: 253.17
InChI Key: CNGXBJOBYHYGIX-UHFFFAOYSA-N
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Description

[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Chemical Reactions Analysis

Types of Reactions

[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the triazole ring or the amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazole ring, while substitution reactions can introduce various functional groups at the amine site.

Scientific Research Applications

[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors in biological systems, leading to various effects. For example, it may inhibit the activity of certain enzymes, thereby disrupting metabolic pathways and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as:

    Fluconazole: An antifungal agent.

    Voriconazole: Another antifungal agent.

    Trazodone: An antidepressant.

    Nefazodone: Another antidepressant.

Uniqueness

[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride is unique due to its specific structure, which includes a cyclohexyl group and an amine functionality. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-cyclohexyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4.2ClH/c10-6-9-12-11-7-13(9)8-4-2-1-3-5-8;;/h7-8H,1-6,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGXBJOBYHYGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NN=C2CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride
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[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride
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[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride
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[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride
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[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride
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[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride

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